molecular formula C17H17BrN6O2 B2732561 (5-bromofuran-2-yl)(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1170434-88-4

(5-bromofuran-2-yl)(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2732561
CAS No.: 1170434-88-4
M. Wt: 417.267
InChI Key: DZKNLOYLUUFDME-UHFFFAOYSA-N
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Description

(5-bromofuran-2-yl)(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H17BrN6O2 and its molecular weight is 417.267. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • Typically, the synthesis of this compound begins with the formation of the 5-bromofuran-2-yl moiety, which is then coupled with the appropriate piperazinyl and imidazolyl derivatives.

    • One common approach might involve halogenation of furan, followed by nucleophilic substitution reactions to introduce the imidazolyl and pyrimidinyl groups under controlled temperature and solvent conditions.

  • Industrial Production Methods:

    • Industrial synthesis may employ continuous flow reactors to optimize reaction efficiency and yield.

    • The use of catalysts and high-throughput screening could be pivotal in streamlining the synthesis process.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: This compound can undergo oxidation reactions, possibly forming more complex derivatives.

    • Reduction: Reduction reactions could modify the piperazine ring or other heterocyclic components.

    • Substitution: Electrophilic and nucleophilic substitution reactions are common, given the variety of reactive sites.

  • Common Reagents and Conditions:

    • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    • Reducing agents: Lithium aluminum hydride, sodium borohydride.

    • Substitution conditions: Could involve a range of nucleophiles or electrophiles under acidic or basic conditions.

  • Major Products Formed:

    • Depending on the reaction, products could vary but might include substituted furan derivatives, imidazole derivatives, or complex heterocycles.

Scientific Research Applications: This compound has diverse applications across different fields:

  • Chemistry:

    • As a building block in organic synthesis, aiding in the creation of more complex molecules.

  • Biology:

    • Potential use in biological assays to study enzyme interactions or receptor binding.

  • Medicine:

    • Investigated for its potential as a therapeutic agent, particularly in targeting specific pathways in disease states like cancer or infectious diseases.

  • Industry:

    • May be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

  • The compound exerts its effects by interacting with molecular targets such as enzymes or receptors.

  • Specific pathways involved may include inhibition or activation of certain biochemical routes crucial for cellular function.

Comparison with Similar Compounds

  • Similar compounds include other heterocyclic derivatives with bromofuran, imidazole, and pyrimidine moieties.

  • What sets this compound apart is its unique combination of these groups in a single molecule, which may offer distinct pharmacological properties.

  • Examples of similar compounds could be those used as kinase inhibitors, neurotransmitter modulators, or other bioactive agents.

This compound's multifaceted nature makes it a valuable subject in scientific research, promising various applications and further exploration.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN6O2/c1-12-19-4-5-24(12)16-10-15(20-11-21-16)22-6-8-23(9-7-22)17(25)13-2-3-14(18)26-13/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKNLOYLUUFDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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